molecular formula C18H28O4 B147844 Dihydrocapsiate CAS No. 205687-03-2

Dihydrocapsiate

Cat. No. B147844
M. Wt: 308.4 g/mol
InChI Key: RBCYRZPENADQGZ-UHFFFAOYSA-N
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Description

Dihydrocapsiate (DCT) is a compound structurally related to capsaicin, the active component in chili peppers that imparts their spiciness. Unlike capsaicin, DCT is found in the non-pungent pepper strain CH-19 Sweet and does not cause gastrointestinal side effects. It has been studied for its potential to elicit thermogenic effects, which can increase energy expenditure and fat oxidation .

Synthesis Analysis

The synthesis of dihydrocapsiate has been explored using lignocellulosic platform chemicals, demonstrating the potential of renewable biomass as a source for natural product synthesis. The process involves using furfural derived from hemicellulose and methyl isopropyl ketone from cellulose, followed by a series of reactions including aldol condensation-hydrolysis-hydrodeoxygenation to produce 8-methylnonanoic acid. This acid is then combined with vanillin derivatives from lignin to synthesize dihydrocapsiate .

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of dihydrocapsiate, it is known to be a capsinoid, similar to capsaicin but with a different side chain. The molecular structure of capsinoids like dihydrocapsiate has been characterized using techniques such as HPLC-ESI-MS/MS(QTOF), which allows for the quantitation and identification of these compounds in pepper fruits .

Chemical Reactions Analysis

Dihydrocapsiate has been studied for its effects on metabolism, particularly in terms of its ability to increase postprandial energy expenditure (PPEE) and resting metabolic rate (RMR). These metabolic effects are thought to be due to the thermogenic properties of the compound, which can lead to increased fat oxidation . However, the specific chemical reactions and pathways involved in these metabolic effects are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrocapsiate, such as its thermogenic effect, have been investigated in human studies. Dihydrocapsiate supplementation has been shown to have a small but significant effect on increasing RMR, with a thermogenic effect of approximately 50 kcal/day . Additionally, dihydrocapsiate has been found to increase PPEE, particularly when administered at a dose of 9 mg/day . The quantitation of dihydrocapsiate in pepper fruits has been achieved with high sensitivity and selectivity, indicating its presence in varying concentrations across different Capsicum species .

Scientific Research Applications

1. Metabolic Rate and Thermogenesis

Dihydrocapsiate, found in chili peppers, is similar to capsaicin and known for its thermogenic properties. Research has shown that dihydrocapsiate can slightly increase resting metabolic rate (RMR) in humans. A study found a small thermogenic effect of approximately 50 kcal/day after one month of supplementation, suggesting potential use in metabolism-related interventions (Galgani & Ravussin, 2010).

2. Impact on Diet-Induced Thermogenesis

Studies have investigated the effects of dihydrocapsiate on post-prandial energy expenditure (PPEE) and diet-induced thermogenesis. It has been observed that dihydrocapsiate may increase PPEE, particularly in response to high-protein meals, indicating a potential role in weight management and metabolic enhancement (Lee et al., 2010).

3. Potential in Preventing Diet-Induced Disorders

Dihydrocapsiate supplementation has shown promise in preventing high-fat diet-induced adiposity, hepatic steatosis, and glucose intolerance in mice. It has also been observed to improve gut morphology and microbial composition, making it a potential ingredient for dietary management of metabolic alterations (Baboota et al., 2017).

4. Age-Associated Impairments

In aged mice, dihydrocapsiate supplementation improved age-associated impairments like fat accumulation, liver steatosis, and inflammation. It increased energy expenditure and activated the fat oxidation pathway in skeletal muscle, suggesting its utility in age-related metabolic dysfunction (Ohyama & Suzuki, 2017).

5. Synthesis from Biomass

Research has explored the synthesis of dihydrocapsiate exclusively from lignocellulosic platform chemicals, demonstrating the feasibility of constructing this natural product entirely from renewable biomass through green processes. This development is crucial for sustainable chemical industry practices (Li et al., 2020).

Safety And Hazards

Dihydrocapsiate is considered safe under the proposed uses and use levels . It has no safety concerns regarding genotoxicity . Studies on developmental toxicity in rats and rabbits using commercial grade Dihydrocapsiate did not show adverse effects on pregnant animals or on foetal growth and development .

properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCYRZPENADQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174576
Record name Dihydrocapsiate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrocapsiate

CAS RN

205687-03-2
Record name Dihydrocapsiate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205687-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrocapsiate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrocapsiate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dihydrocapsiate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROCAPSIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

8-Methylnonanoic acid (1.54 g, 8.95 mmol), vanillyl alcohol (1.34 g, 8.70 mmol), and Novozym 435 (8.90 mg) were measured and placed in a flask (25 ml). The mixture in the flask free of a plug was heated with stirring in an oil bath at 55° C. for 45 hours. After 2 to 3 hours of stirring with heating, attachment of water on the wall of the upper part of the flask was observed. The flask was returned to room temperature, heptane (10 ml) was added to the reaction mixture, and the mixture was stirred for 30 minutes. Novozym 435 and a small amount of precipitated vanillyl alcohol were removed by filtration. The filtrate was concentrated under reduced pressure, and the obtained colorless oil (2.67 g) was analyzed by HPLC to find that dihydrocapsiate was contained in 97.2 area %. The mixture was partitioned with heptane (15 ml) and 10% aqueous citric acid solution (15 ml), and the aqueous layer was further extracted with heptane (15 ml). The combined heptane layer was washed with water (15 ml) and saturated brine (15 ml) and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give a mixture (2.67 g) of dihydrocapsiate and 8-methylnonanoic acid as a colorless oil. As a result of the analysis, the yield of dihydrocapsiate was 95.9%, and the purity was 99.4 area % by HPLC. The mixture contained 3.86 wt % of 8-methylnonanoic acid relative to dihydrocapsiate.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
[Compound]
Name
435
Quantity
8.9 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

8-Methylnonanoic acid (1.54 g, 8.95 mmol), vanillyl alcohol (1.34 g, 8.70 mmol), and lipase PS-C “Amano” I (enzyme immobilized on ceramic: 335 mg) were measured and placed in a flask (25 ml). The mixture in the flask free of a plug was heated with stirring in an oil bath at 55° C. for 13.5 hours. After 2 to 3 hours of stirring with heating, attachment of water on the wall of the upper part of the flask was observed. The flask was returned to room temperature, heptane (5 ml) was added to the reaction mixture, and the mixture was stirred for 15 minutes. The immobilized enzyme and a small amount of precipitated vanillyl alcohol were removed by filtration. The filtrate was concentrated under reduced pressure, and the obtained oil (2.73 g) was analyzed by HPLC to find that dihydrocapsiate was contained in 96.3 area %. The mixture was partitioned with heptane (15 ml) and 10% aqueous citric acid solution (15 ml), and the aqueous layer was further extracted with heptane (15 ml). The combined heptane layer was washed with water (10 ml) and saturated brine (10 ml) and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give a mixture (2.67 g) of dihydrocapsiate and 8-methylnonanoic acid as a colorless oil. As a result of the analysis, the yield of dihydrocapsiate was 95.5%, and the purity was 99.3 area % by HPLC. The mixture contained 4.18 wt % of 8-methylnonanoic acid relative to dihydrocapsiate.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Using vanillyl alcohol (1.70 g, 11.0 mmol) instead of homovanillyl alcohol, and n-decanoic acid (1.72 g, 10 mmol) instead of 8-methylnonanoic acid in Example 1, similar reaction was performed. The residue was purified by PTLC to find that the yield of the obtained vanillyl decanoate was 1.33 g (4.31 mmol, 43.1%), and vanillyl decanoate was decomposed (i.e., unstabilized) by the contact with silica gel. In contrast, the isolation yield of homovanillyl 8-methylnonanoate obtained by similar operation was 93.2% as mentioned above, suggesting that homovanillyl 8-methylnonanoate is far stabler than vanillyl decanoate even upon contact with silica gel. In addition, since good isolation yields were obtained in Examples 2 to 23 where isolation and purification were similarly performed by PTLC, it is clear that the compound of the present invention is superior to capsinoids in the stability.
Name
homovanillyl 8-methylnonanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
746
Citations
JE Galgani, E Ravussin - The American journal of clinical …, 2010 - academic.oup.com
… min before and 120 min after ingestion of dihydrocapsiate. … When the chronic effect of dihydrocapsiate on RMR was … in subjects receiving 3 mg dihydrocapsiate/d compared with …
Number of citations: 78 academic.oup.com
TYA Lee, Z Li, A Zerlin, D Heber - Nutrition & …, 2010 - nutritionandmetabolism …
… dihydrocapsiate to adjust the concentration. 200 mg of concentration adjusted dihydrocapsiate … for the control group were prepared in the same manner as the dihydrocapsiate capsules. …
T Kodama, E Watanabe, S Tsubuku… - … journal of toxicology, 2008 - journals.sagepub.com
To evaluate the safety of dihydrocapsiate (4-hydroxy-3-methoxybenzyl 8-methylnonanoate; CAS No. 205687-03-2), a 13-week gavage toxicity study was conducted in Sprague-Dawley …
Number of citations: 27 journals.sagepub.com
EFSA Panel on Dietetic Products, Nutrition and … - EFSA …, 2012 - Wiley Online Library
… a scientific opinion on the safety of a synthetic dihydrocapsiate (DHC) as a food ingredient in … Dihydrocapsiate belongs to a group known as capsinoids which have been shown to occur …
Number of citations: 3 efsa.onlinelibrary.wiley.com
BK Bernard, E Watanabe, T Kodama… - … journal of toxicology, 2008 - journals.sagepub.com
A series of studies was performed to evaluate the safety of dihydrocapsiate (4-hydroxy-3-methoxybenzyl 8-methylnonanoate; CAS no. 205687-03-2). This study evaluated the potential …
Number of citations: 21 journals.sagepub.com
O Fayos, M Savirón, J Orduna, GF Barbero, C Mallor… - Food chemistry, 2019 - Elsevier
… for determination of capsiate and dihydrocapsiate for the first time using … dihydrocapsiate, respectively. This method was successfully applied to quantify capsiate and dihydrocapsiate in …
Number of citations: 23 www.sciencedirect.com
K Kobata, T Todo, S Yazawa, K Iwai… - Journal of agricultural …, 1998 - ACS Publications
… The structure of 2 was determined as a 6,7-dihydro derivative of 1, that is, 4-hydroxy-3-methoxybenzyl 8-methylnonanoate, named dihydrocapsiate, determined from identification with an …
Number of citations: 264 pubs.acs.org
T Kodama, T Masuyama, T Kayahara… - … journal of toxicology, 2010 - journals.sagepub.com
… Abstract To further evaluate the safety of dihydrocapsiate (4-hydroxy-3-methoxybenzyl 8-… producing dihydrocapsiate (DHC), thereby increasing its availability. Dihydrocapsiate could …
Number of citations: 17 journals.sagepub.com
YB Li, HY Guo, CQ Deng, J Deng - Green Energy & Environment, 2022 - Elsevier
… dihydrocapsaicin and dihydrocapsiate was achieved exclusively from lignocellulosic platform chemicals. Natural products dihydrocapsaicin and dihydrocapsiate were synthesized …
Number of citations: 7 www.sciencedirect.com
E Watanabe, T Kodama, T Masuyama… - … journal of toxicology, 2008 - journals.sagepub.com
… of dihydrocapsiate administration. These results suggested that the lethal dose of dihydrocapsiate … male mice, a commercial grade of dihydrocapsiate neither increased the incidence of …
Number of citations: 19 journals.sagepub.com

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